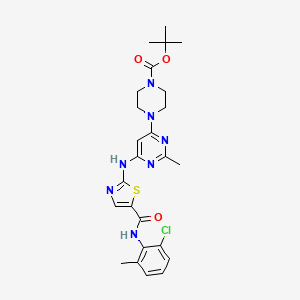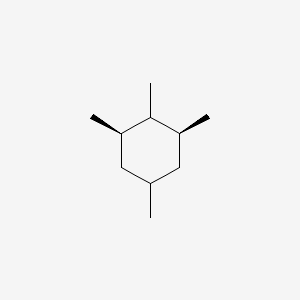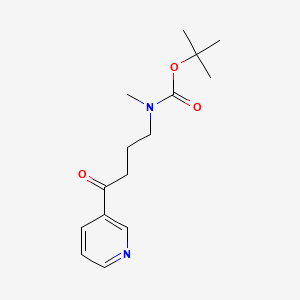
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone (NBMAPB) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in many different types of experiments, ranging from biochemical and physiological studies to the synthesis of new compounds. NBMAPB has been used in the synthesis of a variety of new compounds and has been studied for its potential applications in drug design.
科学研究应用
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has been used in a variety of scientific research applications, including drug design, biochemical and physiological studies, and the synthesis of new compounds. It has been used as a starting material for the synthesis of new compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a tool to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
作用机制
The mechanism of action of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have a variety of effects on the body, depending on the specific application.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone are not fully understood. However, it is believed that the compound has a variety of effects on the body, depending on the specific application. For example, it has been shown to have a neuroprotective effect in animal models of neurological diseases, such as Alzheimer’s disease. It has also been shown to have an anti-inflammatory effect in animal models of inflammation.
实验室实验的优点和局限性
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used as a starting material for the synthesis of other compounds. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a potentially toxic compound and should be handled with caution.
未来方向
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has a wide range of potential applications in scientific research. The compound could be used as a starting material for the synthesis of new compounds, such as inhibitors of the enzyme acetylcholinesterase. It could also be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, it could be used in the development of new drugs for the treatment of neurological diseases, such as Alzheimer’s disease, and for the treatment of inflammation. Finally, it could be used to study the effects of environmental toxins on the body.
合成方法
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone can be synthesized from the reaction of 4-methylamino-1-butanone (MAB) and 3-pyridylboronic acid (PBA). The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium-on-carbon (Pd/C) catalyst. The reaction is carried out at a temperature of 110°C for a period of 24 hours. The reaction yields N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone as the main product, along with a small amount of byproducts.
属性
IUPAC Name |
tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWVKRWOMLJKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675720 |
Source


|
| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone | |
CAS RN |
1159977-15-7 |
Source


|
| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)
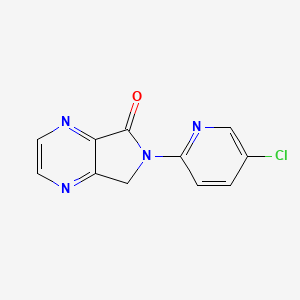
![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)

methanone](/img/structure/B564812.png)

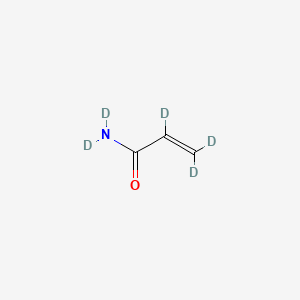

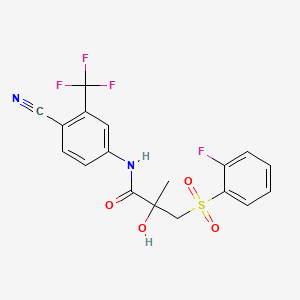
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
